

Technical Guide on the Spectral Analysis of 4-amino-3-methoxy-N-methylbenzamide

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Compound of Interest

Compound Name:	4-amino-3-methoxy-N-methylbenzamide
Cat. No.:	B1290252

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive search of publicly available scientific databases and literature, no specific experimental spectral data (NMR, IR, MS) for **4-amino-3-methoxy-N-methylbenzamide** could be located. This guide, therefore, provides a detailed overview of the predicted spectral characteristics based on the compound's structure and outlines the standard experimental protocols for acquiring such data. This information is intended to guide researchers in the analysis of this compound or its close analogs.

Predicted Spectroscopic Data

The structural formula of **4-amino-3-methoxy-N-methylbenzamide** is C₉H₁₂N₂O₂. The following tables summarize the anticipated spectral data based on this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic CH (position 6)	~ 7.2 - 7.4	d	1H
Aromatic CH (position 5)	~ 6.7 - 6.9	dd	1H
Aromatic CH (position 2)	~ 6.2 - 6.4	d	1H
NH ₂ (amino)	~ 4.0 - 5.0 (broad)	s	2H
OCH ₃ (methoxy)	~ 3.8 - 3.9	s	3H
NH (amide)	~ 7.9 - 8.2 (broad)	q	1H

| N-CH₃ (methylamide) | ~ 2.8 - 3.0 | d | 3H |

Table 2: Predicted ¹³C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (carbonyl)	~ 168 - 172
Aromatic C-O	~ 145 - 150
Aromatic C-NH ₂	~ 140 - 145
Aromatic C-H	~ 110 - 130
Aromatic C (quaternary)	~ 120 - 135
OCH ₃ (methoxy)	~ 55 - 60

| N-CH₃ (methylamide) | ~ 25 - 30 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (amide)	3300 - 3500	Medium
N-H Stretch (amine)	3100 - 3300	Medium (doublet)
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic)	2850 - 3000	Medium
C=O Stretch (amide)	1630 - 1680	Strong
C=C Stretch (aromatic)	1450 - 1600	Medium
N-H Bend (amine)	1550 - 1650	Strong
C-O Stretch (ether)	1000 - 1300	Strong

| C-N Stretch | 1200 - 1350 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Parameter	Predicted Value
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂
Molecular Weight	180.21 g/mol
[M] ⁺ (Molecular Ion)	m/z 180
Key Fragment 1	m/z 149 (Loss of -NHCH ₃)

| Key Fragment 2 | m/z 122 (Loss of -C(O)NHCH₃) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a solid aromatic compound like **4-amino-3-methoxy-N-methylbenzamide**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity and optimal resolution.
- ¹H NMR Acquisition:
 - Acquire a standard 1D proton spectrum using a 90° pulse.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
 - Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled 1D carbon spectrum.
 - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
 - A larger number of scans will be required due to the low natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.

- Integrate the peaks in the ^1H spectrum and pick peaks for both spectra.

IR Spectroscopy Protocol (Thin Solid Film Method)

- Sample Preparation:
 - Dissolve a small amount (approx. 10-20 mg) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.
 - Place a single drop of this solution onto the surface of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).
 - Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.
- Data Acquisition:
 - Place the salt plate into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the clean, empty sample compartment.
 - Acquire the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

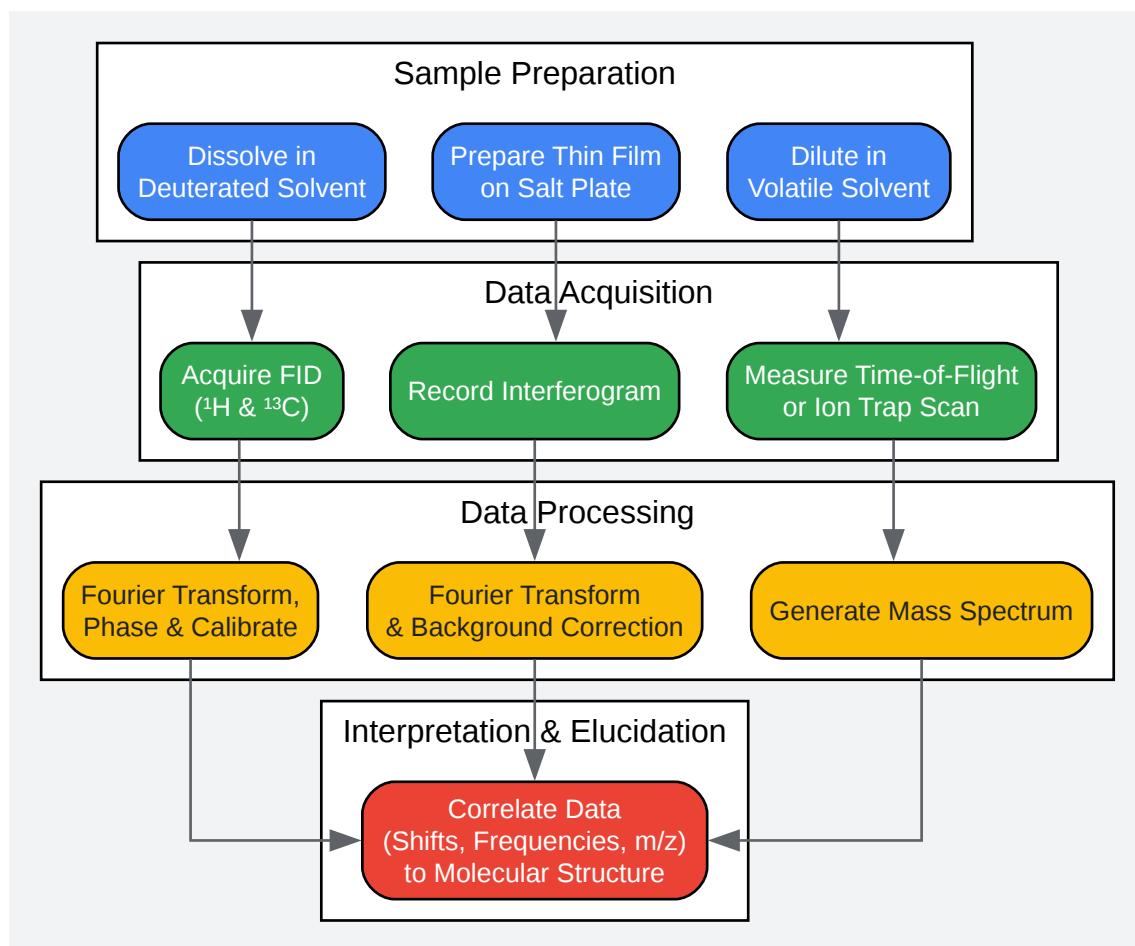
Mass Spectrometry Protocol (Electrospray Ionization - ESI)

- Sample Preparation:
 - Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
 - Dilute this stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ using a mixture of acetonitrile and water, often with a small amount of formic acid (0.1%) to promote ionization.

- Data Acquisition:
 - Introduce the sample into the ESI-MS instrument via direct infusion or through an LC system.
 - Acquire the mass spectrum in positive ion mode to observe the $[M+H]^+$ ion.
 - Set the mass range to scan beyond the expected molecular weight (e.g., m/z 50-500).
- Fragmentation Analysis (MS/MS):
 - If further structural information is needed, perform a tandem mass spectrometry (MS/MS) experiment.
 - Isolate the molecular ion (m/z 181 for $[M+H]^+$) in the first mass analyzer.
 - Induce fragmentation using collision-induced dissociation (CID).
 - Analyze the resulting fragment ions in the second mass analyzer to elucidate the compound's structure.

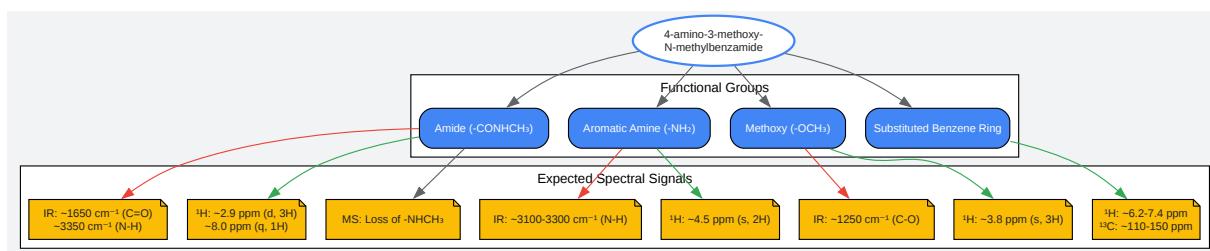
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the molecule's structure and its expected spectral features.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Correlation of molecular functional groups to their expected spectral signals.

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